1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid
Overview
Description
1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound belonging to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and various industrial applications
Mechanism of Action
Target of Action
1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid, like other imidazole derivatives, is likely to interact with a variety of biological targets. Imidazole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For example, some imidazole derivatives have been shown to inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often as a result of their interaction with specific targets . These can include pathways involved in inflammation, cancer, viral infections, and various other disorders .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of imidazole with ethyl bromide followed by carboxylation. Another method includes the deprotonation of imidazole with sodium hydride, followed by alkylation with methyl iodide and ethyl bromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum
Properties
IUPAC Name |
1-ethyl-5-methylimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5(2)4-8-6(9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNZVAFPGKKGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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